![molecular formula C12H12O8 B14241087 1,5,10,14-Tetraoxadispiro[5.2.5.2]hexadecane-2,4,11,13-tetrone CAS No. 401465-30-3](/img/structure/B14241087.png)
1,5,10,14-Tetraoxadispiro[5.2.5.2]hexadecane-2,4,11,13-tetrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5,10,14-Tetraoxadispiro[5252]hexadecane-2,4,11,13-tetrone is a complex organic compound with the molecular formula C12H12O8 It is characterized by its unique spirocyclic structure, which includes four oxygen atoms and multiple ketone groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,10,14-Tetraoxadispiro[5.2.5.2]hexadecane-2,4,11,13-tetrone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the spirocyclic structure. Detailed synthetic routes can be found in specialized chemical literature and databases .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes large-scale reactions in reactors, followed by purification steps such as crystallization or chromatography. The exact methods can vary depending on the desired application and the scale of production.
Analyse Des Réactions Chimiques
Types of Reactions
1,5,10,14-Tetraoxadispiro[5.2.5.2]hexadecane-2,4,11,13-tetrone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
1,5,10,14-Tetraoxadispiro[5.2.5.2]hexadecane-2,4,11,13-tetrone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research.
Industry: Used in the production of specialized materials and chemicals.
Mécanisme D'action
The mechanism of action of 1,5,10,14-Tetraoxadispiro[5.2.5.2]hexadecane-2,4,11,13-tetrone involves its interaction with various molecular targets. The compound’s ketone groups can participate in nucleophilic addition reactions, while the spirocyclic structure may influence its binding to specific enzymes or receptors. Detailed studies on its mechanism of action are available in scientific literature .
Comparaison Avec Des Composés Similaires
Similar Compounds
7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane: Another spirocyclic compound with a similar structure but different functional groups.
1,3-Dioxane-2-propanoic acid derivatives: Compounds with related spirocyclic frameworks and varying substituents.
Uniqueness
1,5,10,14-Tetraoxadispiro[525
Propriétés
Numéro CAS |
401465-30-3 |
|---|---|
Formule moléculaire |
C12H12O8 |
Poids moléculaire |
284.22 g/mol |
Nom IUPAC |
1,5,10,14-tetraoxadispiro[5.2.59.26]hexadecane-2,4,11,13-tetrone |
InChI |
InChI=1S/C12H12O8/c13-7-5-8(14)18-11(17-7)1-2-12(4-3-11)19-9(15)6-10(16)20-12/h1-6H2 |
Clé InChI |
IKTWAUBFJJJRQU-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC13OC(=O)CC(=O)O3)OC(=O)CC(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



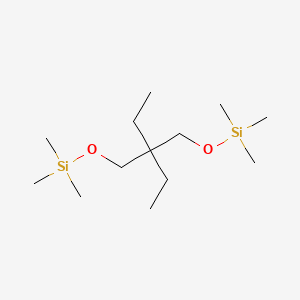
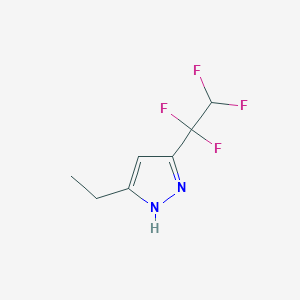

![[1,3]Thiazolo[5,4-c][1,2]oxazole](/img/structure/B14241018.png)
![Ethanethiol, 2-[(9-anthracenylmethyl)amino]-](/img/structure/B14241024.png)
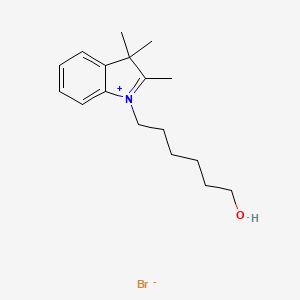
![3-(4-Methoxybenzoyl)pyrrolo[1,2-a]quinoxaline-1,2,4(5H)-trione](/img/structure/B14241030.png)
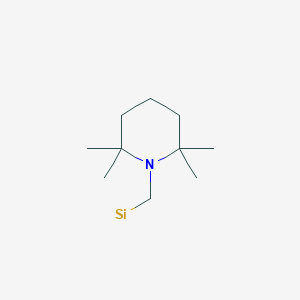

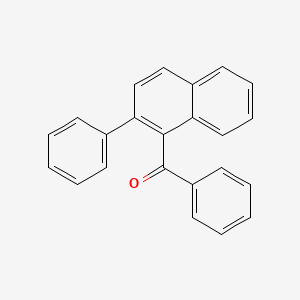

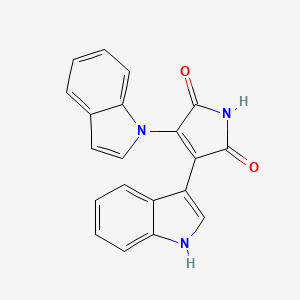
![Silane, [[4-(1,1-dimethylethyl)phenyl]methoxy]trimethyl-](/img/structure/B14241085.png)
